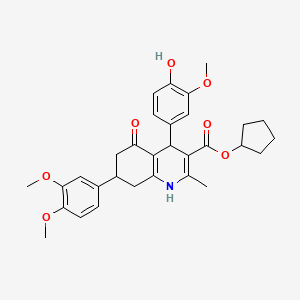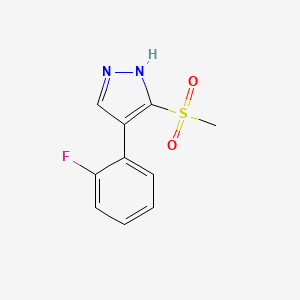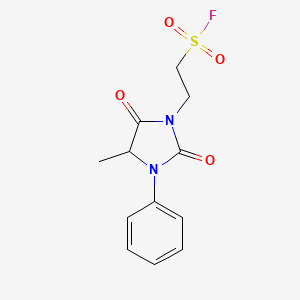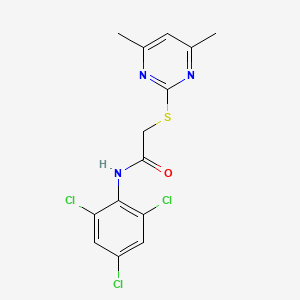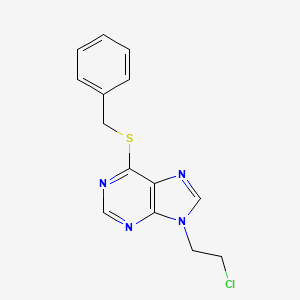
9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzylthio)-9-(2-chloroethyl)-9H-purine: is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound’s unique structure, featuring a benzylthio group and a 2-chloroethyl group, makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide.
Attachment of the 2-Chloroethyl Group: The final step involves the alkylation of the purine core with 2-chloroethyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzylthio)-9-(2-chloroethyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloroethyl group or to modify the purine core.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Benzylthio)-9-(2-chloroethyl)-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine involves its interaction with cellular targets, primarily through alkylation reactions. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to modifications that can disrupt normal cellular functions. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mechlorethamine: An alkylating agent used in chemotherapy with a similar chloroethyl group.
Chlorambucil: Another alkylating agent with a similar mechanism of action.
2-Chloroethylbenzene: A compound with a similar chloroethyl group but different overall structure.
Uniqueness
6-(Benzylthio)-9-(2-chloroethyl)-9H-purine is unique due to its combination of a purine core with both benzylthio and chloroethyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
299-13-8 |
|---|---|
Molekularformel |
C14H13ClN4S |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
6-benzylsulfanyl-9-(2-chloroethyl)purine |
InChI |
InChI=1S/C14H13ClN4S/c15-6-7-19-10-18-12-13(19)16-9-17-14(12)20-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
InChI-Schlüssel |
HCWAMVQMVMQQNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


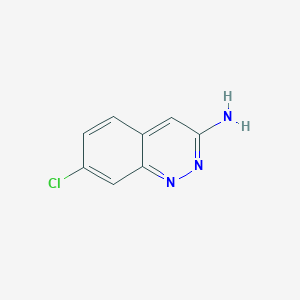
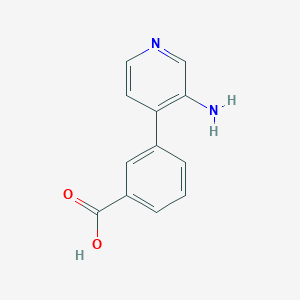
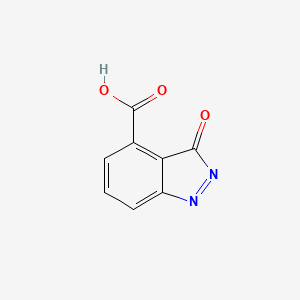
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)
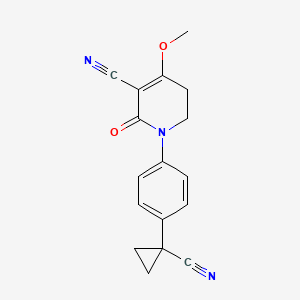
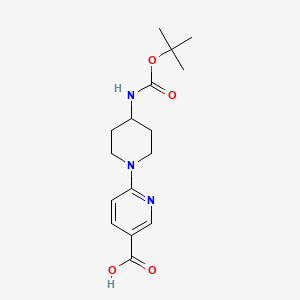

![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11774046.png)
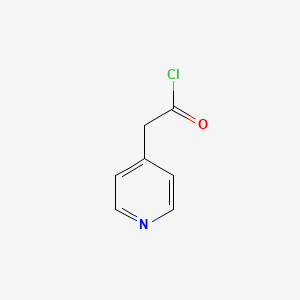
![5-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11774068.png)
